![molecular formula C11H7F2N3O3 B5116544 5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5116544.png)
5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DAPY, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DAPY has been extensively studied for its antiviral properties, specifically as a potent inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus (HIV).
Mechanism of Action
5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione works by inhibiting the reverse transcriptase enzyme of HIV, which is responsible for converting the viral RNA into DNA. By inhibiting this process, 5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione prevents the virus from replicating and spreading throughout the body. In addition to its antiviral properties, 5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis in cancer cells, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
Studies have shown that 5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has a high degree of selectivity for the reverse transcriptase enzyme of HIV, with minimal effects on other cellular processes. 5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high degree of selectivity for the reverse transcriptase enzyme of HIV. This allows for more precise targeting of the virus, while minimizing the potential for off-target effects. However, one limitation of using 5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of more potent and selective inhibitors of the reverse transcriptase enzyme of HIV, with the goal of improving treatment options for HIV patients. Another potential direction is the exploration of 5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione as an anticancer agent, with further studies needed to fully understand its mechanism of action and potential therapeutic applications.
In conclusion, 5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential as a therapeutic agent. Its antiviral properties, specifically as a potent inhibitor of the reverse transcriptase enzyme of HIV, make it a promising candidate for further development as a treatment option for HIV patients. Additionally, its potential as an anticancer agent warrants further investigation, with studies needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 3,5-difluoroaniline with ethyl acetoacetate in the presence of a catalyst such as piperidine. The resulting product is then treated with hydrochloric acid to yield 5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione in high yield and purity.
Scientific Research Applications
5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its antiviral properties, specifically as a potent inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus (HIV). In addition to its antiviral properties, 5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
5-[(3,5-difluorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N3O3/c12-5-1-6(13)3-7(2-5)14-4-8-9(17)15-11(19)16-10(8)18/h1-4H,(H3,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCPJUIELODEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N=CC2=C(NC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202893 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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